

Spectroscopic Profile of 2,6-Bis(trifluoromethyl)aniline: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Bis(trifluoromethyl)aniline

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Introduction

2,6-Bis(trifluoromethyl)aniline is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The presence of two trifluoromethyl groups on the aniline ring profoundly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound and its derivatives. This technical guide provides a summary of expected and predicted spectroscopic data for **2,6-bis(trifluoromethyl)aniline**, along with generalized experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the expected and predicted spectroscopic data for **2,6-bis(trifluoromethyl)aniline** based on established principles and data from similar compounds. It is important to note that experimental values may vary slightly depending on the specific conditions, such as solvent and instrument calibration.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~5.0 - 6.0	Broad Singlet	-NH ₂
~6.8 - 7.5	Multiplet	Aromatic Protons

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~145	C-NH ₂
~128	Aromatic CH
~125 (quartet)	-CF ₃
~118	Aromatic C-CF ₃

Table 3: Predicted ¹⁹F NMR Data

Chemical Shift (δ) ppm	Assignment
~ -60 to -65	-CF ₃

Table 4: Key FT-IR Vibrational Frequencies

Wavenumber (cm ⁻¹)	Vibrational Mode	Expected Intensity
3500 - 3300	N-H Stretch	Medium
1630 - 1560	N-H Bend	Medium
1600 - 1450	Aromatic C=C Stretch	Medium to Strong
1350 - 1150	C-N Stretch	Medium
1100 - 1300	C-F Stretch	Strong

Table 5: Predicted Mass Spectrometry Data

m/z	Ion
229	[M] ⁺
210	[M-F] ⁺
160	[M-CF ₃] ⁺

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized protocols for the spectroscopic analysis of trifluoromethylated anilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Instrumentation:

- A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Accurately weigh approximately 5-10 mg of **2,6-bis(trifluoromethyl)aniline**.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or an appropriate fluorine-containing standard for ¹⁹F NMR.
- Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

- ¹H NMR: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be performed to achieve a good signal-to-noise ratio.

- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ^1H NMR.
- ^{19}F NMR: Acquire the spectrum using a standard pulse sequence without proton decoupling to observe H-F coupling, or with proton decoupling for a simplified spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation:

- A Fourier-transform infrared (FT-IR) spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

- ATR: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
- Thin Film (for liquids): Place a drop of the liquid sample between two KBr or NaCl plates.
- KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample holder or ATR crystal.
- Record the sample spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$.
- The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation:

- A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation.

Sample Preparation:

- Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).

GC-MS Conditions (Typical):

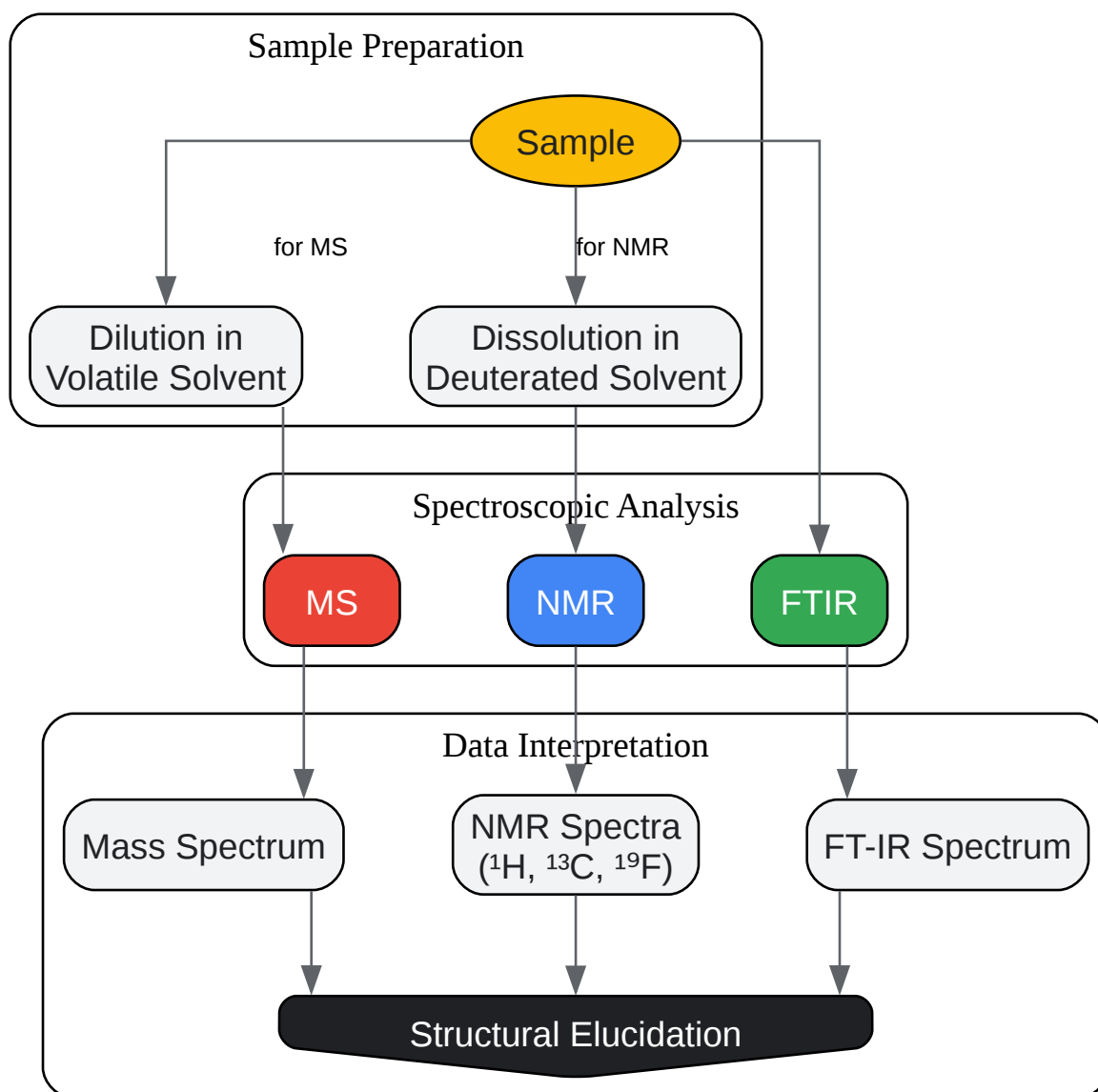
- Injector Temperature: 250 °C
- Column: A suitable capillary column (e.g., 30 m, 0.25 mm ID, with a 5% phenyl polydimethylsiloxane stationary phase).
- Oven Program: Start at a suitable temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 280 °C).
- Carrier Gas: Helium.

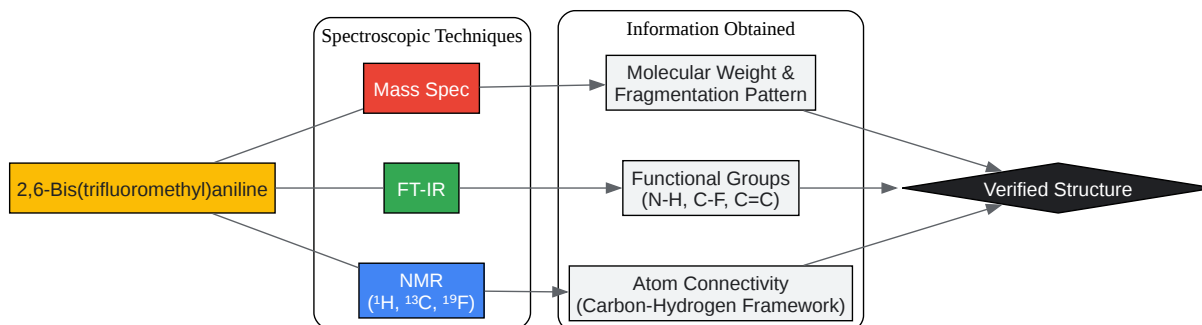
Mass Spectrometer Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV is common for generating fragment ions. Chemical Ionization (CI) can be used for softer ionization to better observe the molecular ion.
- Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the techniques in structural elucidation.





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